N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine
Description
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H13N3/c1-14-7-3-5-11(14)9-13-10-4-2-6-12-8-10/h2-8,13H,9H2,1H3 |
InChI Key |
WHIRKSMKGHECJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine typically involves the condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred for a specific duration and temperature to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the pyridine ring’s nitrogen atom. Under mild oxidative conditions (e.g., hydrogen peroxide or meta-chloroperbenzoic acid), it forms stable N-oxide derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-Oxidation | |||
| , 25°C, 12 hrs | Pyridin-3-amine N-oxide derivative | 65-78% |
The reaction mechanism involves electron transfer to the oxidizing agent, facilitated by the lone pair on the pyridine nitrogen .
Acid-Base Reactions
The pyridine nitrogen (
) and amine group (
) participate in protonation-deprotonation equilibria :
Protonation enhances water solubility, making the compound amenable to aqueous-phase reactions.
Electrophilic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution, though steric hindrance from the methyl group limits reactivity at the 2-position:
| Reaction | Electrophile | Position | Outcome |
|---|---|---|---|
| Nitration | |||
| Pyrrole C5 | Nitro-substituted derivative | ||
| Sulfonation | |||
| Pyrrole C4 | Sulfonic acid derivative |
Condensation Reactions
The primary amine group reacts with carbonyl compounds to form Schiff bases. For example, condensation with pyrrole-2-carbaldehyde produces imine derivatives under acidic ethanol reflux :
Reductive Alkylation
The amine group participates in reductive alkylation with aldehydes/ketones under
, yielding secondary amine derivatives. This pathway is useful for diversifying the compound’s structure in drug discovery.
Key Mechanistic Insights
Scientific Research Applications
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, biological activities, and synthetic methodologies.
Structural Analogues and Substituent Effects
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine ()
- Structure : A Schiff base derivative with a methoxy group at the pyridine C6 position and a pyrrole-methylene linkage.
- Schiff Base Linkage: Unlike the target compound’s secondary amine, this imine bond allows for coordination with metal ions (e.g., Co(II) and Cu(II)), forming antimicrobial complexes .
- Biological Activity : Exhibits broad-spectrum antimicrobial activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to metal complexation and membrane disruption .
[(4-Fluorophenyl)methyl][(1-methylpyrrol-2-yl)methyl]amine ()
- Structure : Replaces the pyridine ring with a fluorophenyl group.
- Lack of Pyridine: Reduces π-π stacking opportunities but may improve metabolic stability .
N-(Propan-2-yl)pyridin-3-amine ()
- Structure : A simpler analog with an isopropyl group instead of the pyrrole-methyl moiety.
- Key Differences :
Pharmacologically Active Derivatives
CYP51 Inhibitors (UDO and UDD) ()
- Structure : Pyridine-based derivatives with trifluoromethyl and piperazine groups.
- Key Differences: Trifluoromethyl Groups: Enhance metabolic stability and target binding via hydrophobic interactions. Piperazine Linkers: Facilitate solubility and conformational flexibility, critical for inhibiting Trypanosoma cruzi CYP51 enzymes .
- Biological Activity : Demonstrated efficacy against Chagas disease, comparable to posaconazole .
Imidazo[1,2-a]pyridin-3-amine Derivatives ()
- Structure : Replace pyrrole with an imidazopyridine core.
- Key Differences: Extended Aromatic System: Enhances DNA intercalation or enzyme inhibition, as seen in anticancer and antiviral agents. Substituent Diversity: Chlorophenoxy or cyclohexyl groups modulate solubility and target selectivity .
Comparative Data Table
Biological Activity
N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine, also known as 6-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, along with relevant case studies and research findings.
The compound has the following chemical structure:
- Chemical Formula : C₁₂H₁₅N₃
- CAS Number : 1119391-28-4
Antibacterial Activity
Research indicates that derivatives of pyridine and pyrrole exhibit notable antibacterial properties. For instance, studies on similar compounds have demonstrated effective inhibition against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrrolo[3,4-c]pyridine derivative | Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Pyrrole-based compound | Escherichia coli | >100 μg/mL |
| Pyridine derivative | Bacillus subtilis | <125 μg/mL |
In a specific study involving pyrrolo[3,4-c]pyridine derivatives, compounds demonstrated MIC values significantly lower than traditional antibiotics like isoniazid and ciprofloxacin, highlighting their potential as new antibacterial agents .
Antifungal Activity
The antifungal properties of related pyrrole derivatives have also been investigated. For example, certain pyrrole-based compounds showed effectiveness against fungal pathogens with varying degrees of potency. The mechanism often involves disruption of fungal cell wall synthesis or interference with essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Compounds within this structural class have been shown to inhibit cancer cell proliferation effectively.
- Mechanism of Action : Many pyrrole derivatives act by inhibiting key enzymes involved in cancer cell metabolism or by inducing apoptosis in malignant cells.
- Case Studies :
- A study on a related pyrrolo[3,4-c]pyridine derivative demonstrated moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells .
- Another investigation highlighted the role of these compounds in inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study synthesized a series of pyrrole derivatives and evaluated their antimicrobial efficacy against E. coli, B. subtilis, and other pathogens. The findings indicated that modifications to the pyrrole structure could enhance bioactivity .
- In Vivo Studies : Pharmacokinetic evaluations in animal models revealed that certain derivatives exhibited favorable absorption and distribution profiles, suggesting their potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine, and how can reaction parameters be optimized?
- Answer : A Buchwald-Hartwig-type C–N coupling reaction is often utilized, using cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst. For example, in related syntheses, reaction temperatures of 35°C and prolonged stirring (48 hours) achieved moderate yields (~17.9%) for structurally analogous compounds . Purification via gradient chromatography (e.g., ethyl acetate/hexane) is critical to isolate the product. Optimization may involve screening palladium catalysts (e.g., Pd(OAc)₂) for improved efficiency .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.8–6.6 ppm for pyridine and pyrrole rings) and methylene/methyl groups (δ 3.8–2.2 ppm) .
- HRMS (ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]⁺ in analogs) .
- HPLC : Validates purity (>95% by area under the curve) via reverse-phase methods .
Q. How can researchers address low yields in the alkylation step of the pyrrole moiety?
- Answer : Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Using bulky bases (e.g., NaH) to deprotonate the pyrrole selectively.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
Advanced Research Questions
Q. What computational tools can reconcile discrepancies between predicted and experimental reactivity of this compound in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and identify steric/electronic barriers. For example, discrepancies in reaction rates with pyridin-3-amine derivatives may stem from unaccounted solvent effects or non-covalent interactions .
Q. How can X-ray crystallography and spectroscopic data resolve ambiguities in the compound’s tautomeric forms?
- Answer : Single-crystal X-ray diffraction (R factor <0.1) provides definitive bond lengths/angles to distinguish tautomers (e.g., imine vs. amine forms). For liquid samples, variable-temperature NMR can detect dynamic equilibria .
Q. What strategies are effective in designing bioactivity studies for this compound as a kinase inhibitor precursor?
- Answer :
- Structural analogs : Compare with pyrazolo[1,5-a]pyrimidines, where the pyrrole-pyridine scaffold shows kinase affinity .
- Docking studies : Use AutoDock Vina to predict binding modes against ATP-binding pockets (e.g., EGFR kinase) .
- In vitro assays : Measure IC₅₀ values via fluorescence polarization or radiometric assays .
Q. How can reaction kinetics be systematically analyzed to improve scalability of the synthesis?
- Answer :
- DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading) via response surface methodology.
- In situ monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediates and minimize byproducts .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
